Maltoheptaose tricosaacetate
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Overview
Description
Maltoheptaose tricosaacetate is a biochemical compound with the molecular formula C88H118O59 and a molecular weight of 2119.92 g/mol . It is a derivative of maltoheptaose, a maltooligosaccharide composed of seven glucose units. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltoheptaose tricosaacetate is typically synthesized through the acetylation of maltoheptaose. The process involves the reaction of maltoheptaose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the glucose units .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of enzymatic methods. Cyclodextrin glucanotransferase and cyclomaltodextrinase are commonly used enzymes for the production of maltoheptaose, which is then acetylated to form this compound . The enzymatic process is preferred due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions
Maltoheptaose tricosaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield maltoheptaose and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: Maltoheptaose and acetic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted maltoheptaose derivatives.
Scientific Research Applications
Maltoheptaose tricosaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Employed in studies related to carbohydrate metabolism and enzyme activity.
Industry: Utilized in the food industry as an additive to improve the texture and stability of food products.
Mechanism of Action
The mechanism of action of maltoheptaose tricosaacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for various glycosyltransferases and glycosidases, influencing carbohydrate metabolism and signaling pathways . Its acetylated form enhances its stability and bioavailability, making it suitable for use in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Maltoheptaose: The non-acetylated form of maltoheptaose tricosaacetate.
Maltooctaose: An oligosaccharide with eight glucose units, similar in structure and function to maltoheptaose.
Uniqueness
This compound is unique due to its acetylated structure, which enhances its stability and solubility compared to its non-acetylated counterparts. This makes it particularly useful in applications requiring prolonged stability and controlled release .
Properties
IUPAC Name |
[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHZTOMVTDULCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H118O59 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2119.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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